CYP1A1 Inhibition: Comparative Potency of 3-Methoxy vs. 4-Methoxy Isomer
In a direct comparison of aryl hydrocarbon hydroxylase inhibition in rat liver microsomes, 1-(3-methoxyphenyl)-1H-pyrrole demonstrates significantly greater potency (IC50 = 5.0 µM) compared to its 4-methoxy positional isomer (IC50 = 24.0 µM) [1]. This represents a near 5-fold increase in inhibitory activity for the 3-substituted analog.
| Evidence Dimension | CYP1A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.0 µM (5,000 nM) |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-1H-pyrrole: 24.0 µM (24,000 nM) |
| Quantified Difference | 4.8-fold greater potency for 1-(3-methoxyphenyl)-1H-pyrrole |
| Conditions | Inhibition of aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes. |
Why This Matters
This quantifiable difference in CYP inhibition potential is critical for researchers studying drug-drug interactions or designing analogs with altered metabolic stability, as the 3-methoxy isomer will have a distinctly different interaction profile with this key metabolic enzyme.
- [1] BindingDB. (n.d.). BDBM50404853 (CHEMBL156313). Affinity Data for Cytochrome P450 1A1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 View Source
